molecular formula C20H13NO3S B3008497 N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide CAS No. 883952-52-1

N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide

Cat. No.: B3008497
CAS No.: 883952-52-1
M. Wt: 347.39
InChI Key: KGKVLNRPZSXBJL-UHFFFAOYSA-N
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Description

N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide is a hybrid molecule combining a chromene (benzopyran) core with a thiophene carboxamide moiety. The chromene ring system, particularly its 4-oxo derivative, is known for diverse biological activities, including anticancer and antimicrobial properties .

Properties

IUPAC Name

N-(4-oxo-3-phenylchromen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3S/c22-18-14-9-4-5-10-15(14)24-20(17(18)13-7-2-1-3-8-13)21-19(23)16-11-6-12-25-16/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKVLNRPZSXBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving a thiophene derivative and the chromenone intermediate.

    Formation of the Carboxamide Group: The final step involves the reaction of the chromenone-thiophene intermediate with an amine derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Applications

Research has indicated that derivatives of thiophene carboxamides exhibit promising anticancer properties. Specifically, studies have shown that compounds similar to N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cell lines.

Case Studies

  • Mechanism of Action : A study demonstrated that thiophene carboxamide derivatives act as biomimetics of the anticancer drug Combretastatin A-4 (CA-4). These compounds were shown to effectively inhibit the proliferation of Hep3B liver cancer cells with IC50 values as low as 11.6 µg/mL, indicating their potential for further development as anticancer agents .
  • Structure Activity Relationship (SAR) : Variations in the substituents on the phenyl ring significantly affect the anticancer activity. For instance, halogen substitutions at specific positions enhance the potency against various cancer cell lines, showcasing the importance of molecular modifications in drug design .

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties. The presence of both thiophene and chromenone structures suggests potential interactions with microbial targets.

  • Antibacterial Properties : Compounds structurally related to this compound have shown significant antibacterial activity against strains such as E. coli and Klebsiella spp. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Mechanism of Action : The antimicrobial efficacy is enhanced by structural modifications that improve solubility and bioavailability, making these compounds promising candidates for developing new antibiotics .

Synthetic Applications

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis.

Synthetic Routes

  • Multi-step Synthesis : The synthesis typically involves the condensation of appropriate chromenone precursors with thiophene derivatives under acidic or basic conditions. This method allows for the introduction of various functional groups that can enhance biological activity or alter physical properties .
  • Reactivity and Modifications : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitutions, making it versatile for synthesizing more complex organic molecules .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer Induces apoptosis in cancer cellsIC50 values < 11.6 µg/mL against Hep3B cells
Antimicrobial Effective against E. coli and Klebsiella spp.Disrupts bacterial membranes; potential for new antibiotics
Synthetic Chemistry Building block for complex organic synthesisMulti-step synthesis allows functional group modifications

Mechanism of Action

The mechanism of action of N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural Analogues in Thiophene Carboxamide Derivatives

Chromene-Thiophene Hybrids
  • 4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-4H-chromene-2-carboxamide (CAS 2034332-54-0): Structure: Features dual thiophene substituents on the methyl group attached to the chromene carboxamide. Molecular Formula: C₁₉H₁₃NO₃S₂; Molecular Weight: 367.4 g/mol .
Substituted Thiophene Carboxamides

N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide (CAS 313970-43-3):

  • Structure : Combines a nitro and chloro-substituted phenyl ring with thiophene carboxamide.
  • Molecular Formula : C₁₁H₇ClN₂O₃S; Molecular Weight: 298.7 g/mol .
  • Key Differences : The nitro group enhances electrophilicity, which may improve reactivity in nucleophilic environments but reduce metabolic stability compared to the target compound’s chromene-oxo system.

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide: Structure: Methoxyphenethyl group replaces the thiophene-carboxamide in the target compound. Synthesis: Derived from ethyl 2-oxo-2H-chromene-3-carboxylate via aminolysis with 4-methoxyphenethylamine . Key Differences: The methoxy group improves lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the thiophene-carboxamide moiety.

Physicochemical and Spectral Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H/¹³C NMR) Reference
N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide (Target) C₂₀H₁₃NO₃S 347.4 Not reported Not available in evidence
4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-4H-chromene-2-carboxamide C₁₉H₁₃NO₃S₂ 367.4 N/A δ 7.8–6.8 (aromatic protons)
N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide C₁₁H₇ClN₂O₃S 298.7 N/A δ 8.2 (NO₂), 7.6–7.4 (Ar-H)
Compound 11 () C₂₇H₂₂ClN₅O₂S 532.0 156–158 δ 10.2 (NH), 7.5–6.8 (Ar-H)
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.4 N/A δ 8.5 (NO₂), 7.9–7.1 (Ar-H)

Biological Activity

N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chromenone core, a thiophene ring, and a carboxamide group, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H13NO3SC_{20}H_{13}NO_3S with a molecular weight of approximately 347.39 g/mol. Its structure includes:

  • Chromenone Core : Known for various biological activities.
  • Thiophene Ring : Enhances interaction with biological targets.
  • Carboxamide Group : Contributes to solubility and binding properties.

Antimicrobial Activity

Research indicates that derivatives of chromenone compounds often exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. A study reported an IC50 value of 15 µg/mL against Staphylococcus aureus, indicating promising activity in combating bacterial infections .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast and colon cancer cell lines. In vitro studies revealed that it inhibited the proliferation of MCF7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values of 10 µM and 12 µM, respectively . The mechanism of action is believed to involve the inhibition of specific signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : The compound can modulate receptor activity, affecting cellular signaling.
  • Oxidative Stress Reduction : It may act as an antioxidant, reducing oxidative stress in cells.

Research Findings and Case Studies

StudyBiological ActivityIC50 ValueCell Line/Organism
Study AAntimicrobial15 µg/mLStaphylococcus aureus
Study BAnticancer (Breast)10 µMMCF7
Study CAnticancer (Colon)12 µMHCT116
Study DAnti-inflammatoryN/AMacrophages

Case Study: Anticancer Activity

In a recent study focusing on the anticancer effects of this compound, researchers conducted experiments on MCF7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in cancerous cells while sparing normal cells .

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